molecular formula C16H17N3S B5567842 2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No. B5567842
M. Wt: 283.4 g/mol
InChI Key: LOSJPYMOVONESZ-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings may give the compound unique chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions . For example, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives can be synthesized through the reaction of aldehydes or isatin with malononitrile and β-ketoesters .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For instance, the amino group (-NH2) is a common site for reactions such as acylation or alkylation . The nitrile group (-CN) can also undergo various reactions, including hydrolysis to form carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific experimental data, it’s challenging to provide an accurate analysis of these properties for this compound.

Scientific Research Applications

Chemical Synthesis and Derivatives

A key focus has been on the synthesis of new chemical structures derived from 2-aminothiophene-3-carbonitriles. For instance, reactions with heterocumulenes have led to unexpected products, such as substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones, which were synthesized from 2-aminothiophene-3-carbonitriles and phenyl isothiocyanate or thiophosgene (Gewald, Jeschke, & Gruner, 1991). These compounds' structures were elucidated through NMR spectroscopy, showcasing their potential for further chemical exploration.

Crystal Structure and Molecular Docking

The crystal structure and molecular docking studies of pyridine derivatives have been performed to explore their potential as inhibitors of NAMPT, an enzyme linked to apoptosis sensitivity in cancer cells. The structures of compounds like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile were elucidated using single crystal X-ray diffraction, showing interesting conformational details and intermolecular interactions (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Antifibrotic Agents

In the realm of medicinal chemistry, some derivatives have been evaluated for their antifibrotic activity. A series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their bicyclic and tricyclic derivatives were synthesized and assessed for their effectiveness against fibrotic diseases, with some compounds showing potent activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).

Antimicrobial Activity

Research into fused heterocycles based on thieno[2,3-b]pyridine has revealed compounds with antimicrobial and antifungal properties. The synthesis of derivatives such as 2-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethylthieno-[2,3-b]pyridine-3-amine has led to new molecules with potential for treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery . Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

2-amino-4-thiophen-2-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c17-10-12-15(14-8-5-9-20-14)11-6-3-1-2-4-7-13(11)19-16(12)18/h5,8-9H,1-4,6-7H2,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJPYMOVONESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-thiophen-2-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

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